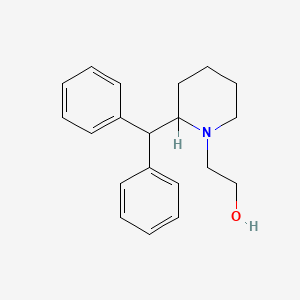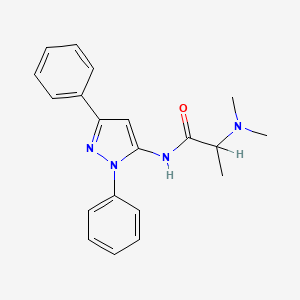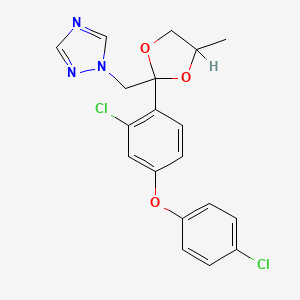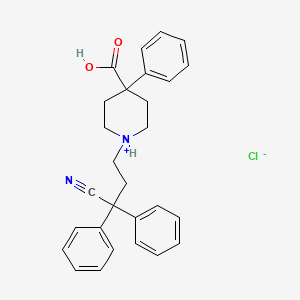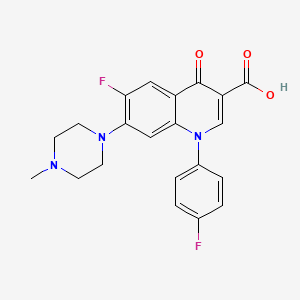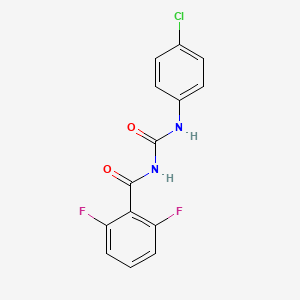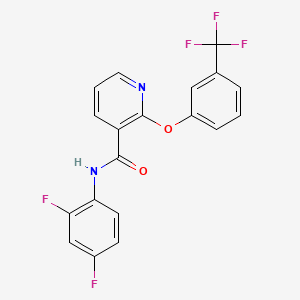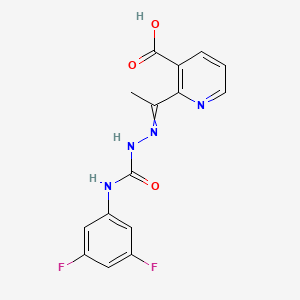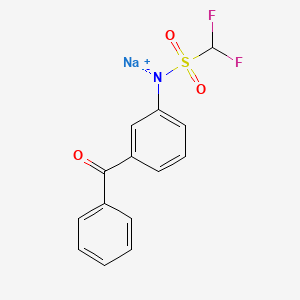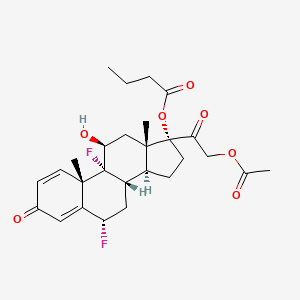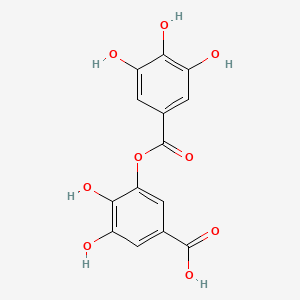
Diisopropyl fumarate
概要
説明
Diisopropyl fumarate is a chemical compound with the molecular formula C10H16O4 . It is a liquid at 20°C and has a molecular weight of 200.23 . It is also known as Fumaric Acid Diisopropyl Ester .
Synthesis Analysis
Copolymers of p-nitrobenzyl acrylate and diisopropyl fumarate with different feed ratios were synthesized under microwave and thermal heating conditions . The products were characterized by IR, 1H-, and 13C-NMR spectroscopy . Average molecular weights were analyzed by size exclusion chromatography (SEC) .
Molecular Structure Analysis
The molecular structure of Diisopropyl fumarate can be analyzed using various spectroscopic techniques . For instance, NMR chemical shifts can provide valuable information about the molecular structure .
Chemical Reactions Analysis
Diisopropyl fumarate can undergo various chemical reactions. For example, it can be used in the synthesis of copolymers . The copolymers of diisopropyl fumarate and p-nitrobenzyl acrylate were synthesized under microwave and thermal heating conditions .
Physical And Chemical Properties Analysis
Diisopropyl fumarate is a liquid at 20°C . It has a molecular weight of 200.23 . Its boiling point is 110°C at 12 mmHg . The compound has a specific gravity of 0.99 and a refractive index of 1.44 .
科学的研究の応用
Transdermal Drug Delivery Systems
Diisopropyl fumarate has been utilized in the synthesis of novel copolymers for potential use in transdermal drug delivery devices. These copolymers, when formed into membranes, exhibit properties conducive to controlled drug release through the skin . The copolymers’ ability to form thin, transparent films with good tensile strength and moderate swelling makes them excellent candidates for transdermal patches that can deliver medication effectively at specific rates and dosages.
Polymer Blend Surface Characteristics
In the field of materials science, diisopropyl fumarate is used to create polymer blends with improved surface characteristics. A study showed that a compatibilized blend of poly(diisopropyl fumarate) and poly(ε-caprolactone) exhibited better surface characteristics, mechanical properties, and biocompatibility than homopolymers . This application is particularly relevant in biomedical devices where surface properties are critical for performance and compatibility with human tissue.
Dynamic Mechanical Properties
The dynamic mechanical analysis of copolymers containing diisopropyl fumarate has revealed unique relaxation behaviors. These behaviors are crucial for applications where the material’s response to stress, temperature, and other environmental factors is critical . For instance, the ability to fine-tune the glass transition temperature through copolymerization with acrylates allows for the design of materials with specific mechanical properties for a wide range of applications.
Biomedical Membranes
Diisopropyl fumarate-based copolymers have been explored for their potential in creating membranes for biomedical applications. These include drug delivery systems, artificial organs, tissue regeneration, and coatings for medical devices . The copolymers’ properties, such as their swelling behavior and mechanical strength, make them suitable for these applications, where durability and biocompatibility are essential.
Controlled Drug Release
The application of diisopropyl fumarate in drug delivery extends beyond transdermal systems to include other forms of controlled release. For example, its incorporation into bisphosphonate delivery systems can significantly affect inhibitors of bone resorption, offering a promising avenue for treating bone diseases .
Polymer Synthesis and Characterization
In polymer chemistry, diisopropyl fumarate is a key monomer for synthesizing copolymers with specific desired properties. The characterization of these copolymers using techniques like Fourier transform infrared spectroscopy (FTIR) and size exclusion chromatography is essential for understanding their structure and potential applications .
Compatibility with Other Polymers
The study of blends and copolymers involving diisopropyl fumarate helps in understanding the compatibility of different polymers. This knowledge is crucial for developing new materials with combined properties of the constituent polymers, which can be tailored for specific industrial or medical applications .
Relaxation Processes in Polymers
Research into the relaxation processes of copolymers with diisopropyl fumarate segments provides insights into the physical properties of these materials. Understanding the α-relaxation and β-relaxation processes is important for applications that require materials to maintain their integrity under varying temperatures and mechanical stresses .
作用機序
Target of Action
Diisopropyl fumarate (DIPF) is a derivative of fumarate, an intermediate in the Krebs cycle It’s worth noting that fumarate and its derivatives are known to interact with various biological macromolecules .
Mode of Action
For instance, they can influence the relaxation processes in polymers . In the case of DIPF, it’s been reported that it can cause two thermal anomalies, referred to as α relaxation and β relaxation . These relaxations are present even in a copolymer of diethyl fumarate and ethyl acrylate with fumarate segments of 30% .
Biochemical Pathways
For example, dimethyl fumarate (DMF), another fumarate derivative, has been shown to promote glycolysis and diminish cell respiration in endothelial cells . This could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells .
Pharmacokinetics
It’s important to note that the physicochemical properties of a molecule can influence its drug-likeness, which includes its adme properties .
Result of Action
For example, they can affect the physical properties of polymers . In the case of DIPF, it’s been reported that it can cause a structural anisotropy when extended at around α relaxation temperature .
Safety and Hazards
Diisopropyl fumarate can cause skin and eye irritation . After handling, it is recommended to wash the skin thoroughly . Protective gloves should be worn when handling this compound . If it comes into contact with the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice should be sought .
将来の方向性
特性
IUPAC Name |
dipropan-2-yl (E)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h5-8H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMTVMWFISHPEV-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C/C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
39050-69-6 | |
| Record name | 2-Butenedioic acid (2E)-, 1,4-bis(1-methylethyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39050-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201032569 | |
| Record name | Diisopropyl fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201032569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl fumarate | |
CAS RN |
7283-70-7 | |
| Record name | Diisopropyl fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7283-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropyl fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopropyl fumarate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diisopropyl fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201032569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOPROPYL FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POD4AH8070 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes DiPF polymerization unique compared to other vinyl monomers?
A1: Diisopropyl fumarate, as a 1,2-disubstituted ethylene, exhibits distinct radical polymerization kinetics due to significant steric hindrance affecting both propagation and termination steps. [] This results in polymers with rigid chain structures, a characteristic not found in typical vinyl polymers. []
Q2: How does polymerization temperature affect the stereochemistry of poly(diisopropyl fumarate) (PDiPF)?
A2: Studies using 13C NMR spectroscopy reveal a decrease in the probability of meso addition (Pm) during DiPF polymerization as the temperature drops. [] This contrasts with di-tert-butyl fumarate, where Pm increases with decreasing temperature, highlighting the influence of ester alkyl groups on the propagation mechanism. []
Q3: What role do solvents play in the radical polymerization of DiPF?
A3: Research shows that polar, electron-pair accepting solvents, such as 2,2,2-trifluoroethanol, accelerate the polymerization rate of DiPF. [] This suggests that the electron-pair accepting ability of the solvent, rather than just its polarity, significantly influences the interaction with the monomer and propagating chain end. []
Q4: What are the advantages of using reversible addition-fragmentation chain transfer (RAFT) polymerization for DiPF?
A4: RAFT polymerization allows for the synthesis of high-molecular-weight PDiPF with well-defined molecular weight, narrow molecular weight distribution, and controlled chain-end structures. [] This control is crucial for tailoring PDiPF properties for specific applications. [, ]
Q5: Can block copolymers incorporating PDiPF be synthesized?
A5: Yes, RAFT polymerization enables the synthesis of block copolymers comprising rigid PDiPF segments and flexible blocks, such as polyacrylates. [, ] These block copolymers offer unique properties arising from the combination of rigid and flexible segments. [, , ]
Q6: What methods have been explored for synthesizing graft copolymers with PDiPF branches?
A6: Graft copolymers with PDiPF branches have been successfully synthesized using the macromonomer method. [] This approach involves synthesizing PDiPF macromonomers via addition-fragmentation chain transfer (AFCT) polymerization and subsequently copolymerizing them with suitable comonomers. []
Q7: What makes PDiPF-based graft copolymers potentially advantageous over block copolymers?
A7: While exhibiting microphase separation similar to block copolymers, PDiPF-based graft copolymers typically possess lower intrinsic viscosity due to their branched architecture. [] This characteristic is particularly beneficial for improving the processability of polymers containing rigid segments like PDiPF. []
Q8: What are the thermal properties of PDiPF?
A8: PDiPF is characterized by a high glass transition temperature (Tg) and does not melt before thermal degradation. [] The onset temperature of decomposition (Td5) for PDiPF is around 296-329°C. [] Blending PDiPF with other polymers like poly(methyl methacrylate) can improve the blend's high-temperature mechanical properties by increasing the storage modulus (E'). []
Q9: How does the incorporation of acrylate comonomers affect the properties of DiPF copolymers?
A9: Incorporating acrylate comonomers like 1-adamantyl acrylate (AdA) and bornyl acrylate (BoA) into DiPF copolymers leads to several significant effects: [] * Increased Tg: The Tg of the copolymer increases with higher acrylate content, reaching up to 133°C for AdA and 106°C for BoA. * Enhanced Thermal Stability: The onset decomposition temperature (Td5) also rises with increasing acrylate content. * Modified Viscoelastic Behavior: The storage modulus of the copolymers, as determined by dynamic mechanical analysis (DMA), decreases at temperatures above their respective Tg values. This decrease is influenced by the structure and content of the acrylate units.
Q10: What unique optical properties does PDiPF possess and how can these be further tailored?
A10: PDiPF exhibits a high refractive index, making it suitable for optical applications. [] Copolymerizing DiPF with cinnamic acid or its esters allows for the creation of retardation films with enhanced optical properties. [, ] These copolymers are designed to have a large refractive index in the film thickness direction, leading to high out-of-plane retardation even in thin films. [, ]
Q11: How does the choice of chain transfer agent (CTA) impact the RAFT polymerization of DiPF?
A11: The choice of CTA in RAFT polymerization of DiPF significantly affects the control over the polymerization process. For example:
* **Effective CTAs:** 2-(Ethoxycarbonyl)-2-propyl dithiobenzoate (DB1) and 2,4,4-trimethyl-2-pentyl dithiobenzoate (DB2) exhibit moderate fragmentation and reinitiation rates, resulting in well-controlled PDiPF with predictable molecular weights and narrow distributions. []* **Less Effective CTAs:** Using CTAs like 1-(ethoxycarbonyl)benzyl dithiobenzoate (DB3), 1-phenylethyl dithiobenzoate (DB4), or 2-phenyl-2-propyl dithiobenzoate (DB5) leads to poorer control over molecular weight, distribution, and chain-end structure due to an imbalance between fragmentation and reinitiation rates. []Q12: What are some potential applications for PDiPF and its copolymers?
A12: The unique properties of PDiPF make it a promising material for various applications, including:
* **Retardation Films:** The high refractive index and ability to control birefringence through copolymerization make PDiPF suitable for producing retardation films used in liquid crystal displays and other optical devices. [, ]* **Biomaterials:** PDiPF's biocompatibility has led to its investigation in bone tissue engineering. [, ] Blends of PDiPF with poly(ε-caprolactone) have shown promise as scaffolds for bone regeneration, exhibiting suitable mechanical properties and supporting osteoblast adhesion and proliferation. []試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




